molecular formula C8H18N2O B13609211 Dimethyl[2-(morpholin-3-yl)ethyl]amine

Dimethyl[2-(morpholin-3-yl)ethyl]amine

Cat. No.: B13609211
M. Wt: 158.24 g/mol
InChI Key: NEXWPXQPZFBNRC-UHFFFAOYSA-N
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Description

Dimethyl[2-(morpholin-3-yl)ethyl]amine is a tertiary amine featuring a dimethylamino group (-N(CH₃)₂) linked to a morpholine ring via an ethylene (-CH₂CH₂-) spacer. The morpholine moiety is substituted at the 3-position, distinguishing it from more common 4-morpholinyl derivatives.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N,N-dimethyl-2-morpholin-3-ylethanamine

InChI

InChI=1S/C8H18N2O/c1-10(2)5-3-8-7-11-6-4-9-8/h8-9H,3-7H2,1-2H3

InChI Key

NEXWPXQPZFBNRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1COCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-(morpholin-3-yl)ethyl]amine typically involves the reaction of morpholine with dimethylamine in the presence of an appropriate catalyst. One common method is the reductive amination of 2-(morpholin-3-yl)acetaldehyde with dimethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(morpholin-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like acetonitrile or dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl[2-(morpholin-3-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Dimethyl[2-(morpholin-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The ethyl chain and dimethylamino group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Dimethyl[2-(morpholin-3-yl)ethyl]amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Relevance References
This compound C₈H₁₇N₂O ~157.23 - 3-substituted morpholine
- Ethylene linker to dimethylamine
Potential intermediate in kinase inhibitors or bioactive molecules
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine C₂₂H₃₀ClN₇O₃S₂ 572.14 - 4-morpholinyl substituent
- Thienopyrimidine core
- Sulfonamide group
Pharmaceutical intermediate (e.g., kinase inhibitors)
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine C₁₁H₁₅F₃N₂ 232.25 - Trifluoromethylphenyl group
- Ethylene linker to dimethylamine
Likely used in agrochemicals or drugs due to enhanced lipophilicity from CF₃ group
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine C₁₁H₁₉N₂OS 226.34 - 4-morpholinyl substituent
- Thiophene ring
- Branched ethylene linker
Possible role in heterocyclic drug synthesis (e.g., antiviral or anticancer agents)
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine C₁₄H₁₄F₃N₃ 281.28 - Pyridine core
- Trifluoromethyl and amino substituents
Research intermediate for fluorinated bioactive molecules

Key Comparison Points:

Morpholine Substitution Position: The 3-morpholinyl group in the target compound contrasts with the more prevalent 4-morpholinyl analogs (e.g., in ).

Linker and Functional Groups: Ethylene linkers (e.g., -CH₂CH₂-) are common in enhancing flexibility and solubility.

Electron-Withdrawing vs. Electron-Donating Groups :

  • Trifluoromethyl (-CF₃) groups (e.g., ) increase lipophilicity and metabolic stability, whereas morpholine’s oxygen atom enhances water solubility and hydrogen-bonding capacity .

Crystal Packing and Supramolecular Interactions :

  • Compounds like Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine () exhibit 3D networks via π-π stacking and hydrogen bonding. While the target compound lacks such extended conjugation, its morpholine oxygen may facilitate weaker intermolecular interactions .

Synthetic Utility: Morpholine-containing amines are frequently employed in nucleophilic substitutions or as ligands in catalysis. For example, describes a reaction with K₂CO₃ in MeCN to form a thienopyrimidine derivative, highlighting the role of morpholine in stabilizing intermediates .

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